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Compound of Interest

Compound Name: 5-Chloropyrimidine-4-carbonitrile

CAS No.: 114969-65-2

Cat. No.: B040537

Get Quote

Abstract
5-Chloropyrimidine-4-carbonitrile is a critical scaffold in the development of kinase inhibitors

(e.g., JAK, CDK) and agrochemicals.[1] Its unique substitution pattern allows for orthogonal

functionalization: the nitrile group serves as a versatile precursor for amides, amines, or

heterocycles (e.g., triazoles), while the 5-chloro substituent remains available for subsequent

cross-coupling reactions.[1] This protocol details a high-yield, regioselective synthesis starting

from 4,5-dichloropyrimidine, utilizing a controlled nucleophilic aromatic substitution (

) with sodium cyanide.[1]

Safety Warning: Cyanide Hazard
DANGER: This protocol involves the use of Sodium Cyanide (NaCN).[1]

Acute Toxicity: Inhalation, ingestion, or skin contact with cyanide salts or HCN gas can be

fatal within minutes.[1]

Engineering Controls: All operations must be performed in a certified chemical fume hood.[1]
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PPE: Wear double nitrile gloves, a lab coat, and safety goggles.[1]

Emergency: Have a cyanide antidote kit (e.g., hydroxocobalamin) immediately available.[1]

Waste: Quench all cyanide-containing waste with bleach (sodium hypochlorite) at pH > 10

before disposal.[1]

Retrosynthetic Analysis & Strategy
The synthesis relies on the electronic differentiation between the C4 and C5 positions of the

pyrimidine ring.[1]

C4 Position: Highly electron-deficient due to the para-relationship with N1 and ortho-

relationship with N3. The leaving group (Cl) is strongly activated for

.[1]

C5 Position: The chlorine at C5 is in a meta-like position relative to the ring nitrogens and is

not activated for typical

conditions.[1]

Therefore, treating 4,5-dichloropyrimidine with a cyanide source results in selective

displacement at C4, yielding the desired 5-chloro-4-cyano product.[1]

Regioselectivity Logic
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Figure 1: Reaction pathway demonstrating the regioselective nucleophilic attack at the C4

position.
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Experimental Protocol
Materials & Reagents

Reagent MW ( g/mol ) Equiv. Amount Role

4,5-

Dichloropyrimidin

e

148.98 1.0
5.00 g (33.6

mmol)
Substrate

Sodium Cyanide

(NaCN)
49.01 1.1

1.81 g (37.0

mmol)
Nucleophile

DABCO

(Optional)*
112.17 0.1

376 mg (3.36

mmol)
Catalyst

DMSO

(Anhydrous)
- - 50 mL (10 V) Solvent

Ethyl Acetate - - - Extraction

*Note: DABCO (1,4-diazabicyclo[2.2.2]octane) can accelerate the reaction by forming a highly

reactive quaternary ammonium salt intermediate, though the reaction proceeds well without it.

[1]

Step-by-Step Procedure
Step 1: Reaction Setup

Oven-dry a 250 mL round-bottom flask (RBF) and a magnetic stir bar. Cool under nitrogen.

Charge the RBF with 4,5-Dichloropyrimidine (5.00 g) and anhydrous DMSO (50 mL). Stir

until fully dissolved.

Cool the solution to 0 °C using an ice-water bath.

Add Sodium Cyanide (1.81 g) in a single portion. Caution: Do not generate dust.[1]

Optimization Tip: If using DABCO, add it simultaneously with the cyanide.[1]

Step 2: Reaction Monitoring
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Allow the mixture to warm slowly to Room Temperature (20–25 °C).

Stir vigorously for 2–4 hours.

Monitor by TLC: (Eluent: 20% EtOAc in Hexanes).

Starting Material

: ~0.6

Product

: ~0.4 (UV active).[1]

Note: If the reaction is sluggish after 4 hours, heat gently to 40 °C. Avoid temperatures >60

°C to prevent degradation or double substitution.

Step 3: Workup

Cool the reaction mixture to 0 °C.

Slowly quench by pouring the mixture into 150 mL of ice-cold water with vigorous stirring. A

precipitate may form.[1][2]

Extract the aqueous mixture with Ethyl Acetate (3 x 50 mL).

Combine the organic layers and wash with:

Water (2 x 50 mL) (to remove residual DMSO).[1]

Brine (1 x 50 mL).

Dry the organic phase over anhydrous Sodium Sulfate (

).

Filter and concentrate under reduced pressure (Rotovap) at 35 °C.

Step 4: Purification
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Crude Yield: Typically 85–90% as a pale yellow solid.[1]

Refinement: If necessary, purify via flash column chromatography (Silica Gel, 0

30% EtOAc/Hexanes) or recrystallize from Ethanol/Heptane.

Analytical Data
Confirm the identity of the product using the following specifications:

Appearance: Off-white to pale yellow crystalline solid.

H NMR (400 MHz, DMSO-

):

9.35 (s, 1H, H-2), 9.15 (s, 1H, H-6).[1]

Interpretation: The loss of symmetry and the distinct shifts of the pyrimidine protons

confirm monosubstitution.

C NMR (100 MHz, DMSO-

):

158.2 (C-2), 157.5 (C-6), 138.4 (C-4), 132.1 (C-5), 114.5 (CN).[1]

LC-MS (ESI): Calculated for

[M+H]

: 140.00. Found: 140.1.[1]

Mechanistic Insight
The regioselectivity is governed by the LUMO coefficient magnitude.[1] In 4,5-

dichloropyrimidine, the C4 carbon has a significantly higher LUMO coefficient compared to C5

because C4 is part of the electron-deficient amidine-like system (

), whereas C5 is isolated from direct resonance withdrawal by the nitrogens.[1]
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Figure 2: Energy landscape favoring C4 substitution.

Troubleshooting Guide
Issue Possible Cause Solution

Low Yield Hydrolysis of Nitrile
Ensure DMSO is anhydrous;

keep workup cold and rapid.

Regioisomer Mix High Temperature

Maintain reaction temperature

40 °C. C5 substitution occurs

only under forcing conditions.

Incomplete Rxn Old Reagents

Use fresh NaCN. Add 10 mol%

DABCO to catalyze the

displacement.[1]

Emulsion DMSO in Workup

Wash organic layer thoroughly

with water; add a small amount

of MeOH to break emulsion.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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